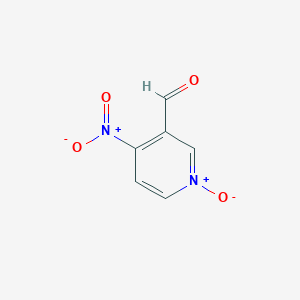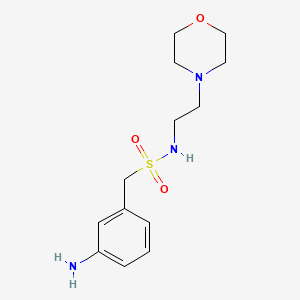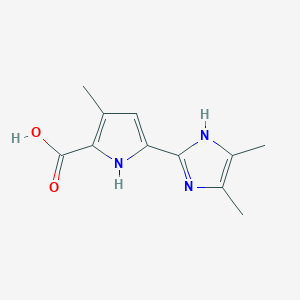![molecular formula C9H9N3O3 B13034795 Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate](/img/structure/B13034795.png)
Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate is a nitrogen-containing heterocyclic compound. The structure of this compound includes a pyrrole ring fused with a pyridazine ring, making it a unique scaffold for drug discovery and development .
Méthodes De Préparation
The synthesis of Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can start with the reaction of a pyrrole derivative with an acyl bromide to form an acylethynylpyrrole. This intermediate can then undergo intramolecular cyclization in the presence of a base such as cesium carbonate in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyridazine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrrolopyridazine ring.
Applications De Recherche Scientifique
Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can prevent their activity, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also contain a fused pyrrole ring but differ in their biological activities and targets.
Pyrrolo[2,3-b]pyridine derivatives: These compounds are known for their potent inhibitory activity against fibroblast growth factor receptors (FGFRs) and are used in cancer therapy.
Pyridazine and pyridazinone derivatives: These compounds exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
This compound stands out due to its unique structure and potential for diverse biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C9H9N3O3 |
|---|---|
Poids moléculaire |
207.19 g/mol |
Nom IUPAC |
ethyl 4-oxo-1,7-dihydropyrrolo[2,3-c]pyridazine-3-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-7(13)5-3-4-10-8(5)12-11-6/h3-4H,2H2,1H3,(H2,10,12,13) |
Clé InChI |
VAJWSZRDGIUYSF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NNC2=C(C1=O)C=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)



![N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13034772.png)





